molecular formula C6H13ClN4O2 B2541969 (S)-2-Amino-6-azidohexanoic acid hydrochloride CAS No. 1454334-76-9; 159610-92-1

(S)-2-Amino-6-azidohexanoic acid hydrochloride

Cat. No.: B2541969
CAS No.: 1454334-76-9; 159610-92-1
M. Wt: 208.65
InChI Key: RCEAACZNVVRXSJ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Azidonorleucine (hydrochloride): is an unnatural amino acid that serves as a surrogate for methionine. It is widely used in bio-orthogonal chemistry, particularly in the labeling of newly synthesized proteins. This compound contains an azide group, which makes it highly reactive and suitable for click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Azidonorleucine (hydrochloride) can be synthesized through the residue-specific replacement of methionine in proteins using a bacterial expression system. This method involves the incorporation of azidonorleucine into an engineered green fluorescent protein to introduce a single reactive site for strain-promoted azide-alkyne cycloaddition .

Industrial Production Methods: The industrial production of L-Azidonorleucine (hydrochloride) typically involves the use of noncanonical amino acids and bio-orthogonal chemistry techniques. The compound is produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: L-Azidonorleucine (hydrochloride) undergoes several types of reactions, including:

Common Reagents and Conditions:

    CuAAc: Requires copper as a catalyst and alkyne-containing molecules.

    SPAAC: Requires molecules containing DBCO or BCN groups.

Major Products: The major products formed from these reactions are cycloaddition products, which are used for labeling and identifying proteins in various biological studies .

Scientific Research Applications

Mechanism of Action

L-Azidonorleucine (hydrochloride) exerts its effects through the incorporation into proteins by a mutant methionyl tRNA synthetase. This incorporation enables cell-type specific analysis of protein synthesis. The azide group in the compound allows it to undergo click chemistry reactions, facilitating the labeling and identification of proteins .

Comparison with Similar Compounds

Uniqueness: L-Azidonorleucine (hydrochloride) is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly valuable for bio-orthogonal chemistry and protein labeling applications .

Properties

IUPAC Name

(2S)-2-amino-6-azidohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAACZNVVRXSJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454334-76-9
Record name (S)-2-amino-6-azidohexanoic acid hydrochloride
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